molecular formula C8H15N3O B3151048 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 701897-99-6

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B3151048
CAS No.: 701897-99-6
M. Wt: 169.22
InChI Key: OZLOEARQCOUQKR-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the CAS Number: 701897-99-6 . It has a molecular weight of 169.23 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) . The Canonical SMILES is CN1CNC(=O)C12CCNCC2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass is 169.121512110 g/mol and its Monoisotopic Mass is also 169.121512110 g/mol . The Topological Polar Surface Area is 44.4 Ų .

Scientific Research Applications

Applications in Opioid Receptor Research

  • Ligand for ORL1 Receptor : The compound has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. This has led to the synthesis of optimized ligands exhibiting high affinity for the ORL1 receptor, moderate to good selectivity versus opioid receptors, and full agonist behavior in biochemical assays. This research contributes significantly to the understanding of opioid receptor functioning and potential therapeutic applications (Röver et al., 2000).

Applications in Synthesis Methods

  • Ultrasound-assisted Synthesis : Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been synthesized using an ultrasound-assisted method. This environmentally friendly approach enhances energy efficiency, shortens reaction time, and increases selectivity under ambient conditions. This advancement in synthetic methods could have broad implications in pharmaceutical and chemical manufacturing (Velupula et al., 2021).

Applications in Cancer Research

  • Anti-Leukemic Activity : A derivative of 1,3,8-triazaspiro[4.5]decan-4-one exhibited cytotoxic potential against several human leukemia cell lines, suggesting its potential application in cancer research and therapy (Guillon et al., 2020).

Applications in Radiopharmaceuticals

  • Potential Dopamine D2 Receptor Radioligand : Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been synthesized as potential ligands for dopamine D2 receptors, indicating their use in neuroscientific research and potential applications in the diagnosis of neurological disorders (Waterhouse et al., 1998).

Applications in Anxiolytic-like Properties

  • Anxiolytic-like Effects : A particular derivative of 1,3,8-triazaspiro[4.5]decan-4-one showed anxiolytic-like effects in vivo, indicating its potential in developing new anxiolytic drugs (Wichmann et al., 2000).

Applications in Antipsychotic Agents

  • Potential Antipsychotic Agents : Some derivatives have shown promise in biochemical and behavioral pharmacological test models indicative of antipsychotic efficacy. This suggests their potential utility in developing new antipsychotic medications (Wise et al., 1985).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the Signal Word "Warning" . Hazard Statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLOEARQCOUQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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